Tungsten pentabromide

Übersicht

Beschreibung

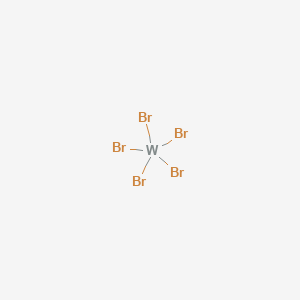

Tungsten pentabromide is an inorganic compound with the empirical formula WBr5 . It appears as black or brown-black crystalline solid . The oxidation number of tungsten in tungsten pentabromide is 5 .

Synthesis Analysis

Tungsten (V) bromide is prepared by treating tungsten powder with bromine in the temperature range 650-1000 °C . The product is often contaminated with tungsten hexabromide .Molecular Structure Analysis

According to X-ray diffraction, the structure for tungsten pentabromide consists of an edge-shared bioctahedron . The compound consists of bioctahedral structure, with two bridging bromide ligands .Chemical Reactions Analysis

Tungsten (V) bromide is the precursor to other tungsten compounds by reduction reactions . For example, tungsten (IV) bromide can be prepared by reduction with aluminium or tungsten . The WBr4 can be purified by chemical vapor transport .Physical And Chemical Properties Analysis

Tungsten pentabromide is a bromide with a formula weight of 583.36 . It has a melting point of 286°C and a boiling point of 333°C . The compound is black or brown-black in appearance and presents as a crystalline solid .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Tungsten-Doped Materials : Tungsten pentabromide was used in the synthesis of tungsten-framework-doped porous manganese oxide, altering properties like resistivity, thermal stability, and crystallinity. This study highlights its potential in material science and nanotechnology (Calvert et al., 2008).

Magnetic Properties of Tungsten Halides : Research on tungsten pentabromide, along with tungsten pentachloride, examined their magnetic properties. The findings suggested trinuclear clusters of tungsten atoms in these compounds, contributing to the field of inorganic chemistry and magnetic materials (Colton & Tomkins, 1966).

Spectroscopic Studies on Matrix Isolated Tungsten Bromides : This study involved heating tungsten pentabromide in a high vacuum and analyzing the vapor species in inert matrices. It contributed to the understanding of the molecular structure and spectroscopic characteristics of tungsten compounds (Brisdon et al., 1989).

Nanoengineering Applications of Tungsten : Although not directly involving tungsten pentabromide, this research highlights tungsten's broader applications in nanoengineering and its potential in advanced material technologies (Wei et al., 2006).

Tungsten Oxide in Optoelectronic Applications : Again, while not specifically on tungsten pentabromide, this study underscores the versatility of tungsten compounds, particularly in optoelectronics (Cong et al., 2016).

Tungsten in Fusion Energy Applications : Tungsten's role in nuclear fusion, due to its resistance to erosion and high melting point, is explored, demonstrating its significance in energy technology (Davis et al., 1998).

Environmental Impact and Toxicology of Tungsten : This research assesses the environmental behavior of tungsten and its compounds, important for understanding its ecological and health impacts (Koutsospyros et al., 2006).

Eigenschaften

IUPAC Name |

pentabromotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BrH.W/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVOMHPBSSIGNQ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[W](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WBr5, Br5W | |

| Record name | tungsten(V) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(V)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158865 | |

| Record name | Tungsten pentabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tungsten pentabromide | |

CAS RN |

13470-11-6 | |

| Record name | Tungsten bromide (WBr5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13470-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten pentabromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten pentabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.